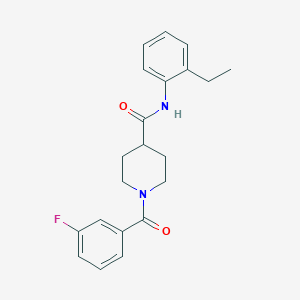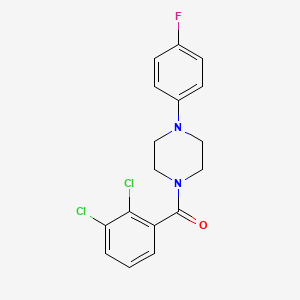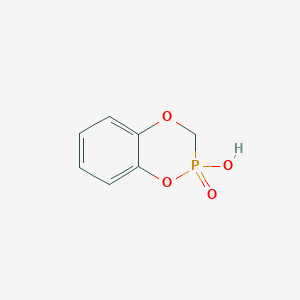
5-(2-bromo-4,5-diethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione
Übersicht
Beschreibung
Synthesis Analysis
Thiazolidine-2,4-dione derivatives are synthesized through various methods, including Knoevenagel condensation and reactions involving 5-arylidenethiazolidine-2,4-dione potassium salt and halogenated compounds in dry solvents like acetone. The synthesis often aims at introducing specific functional groups that confer desired biological activities or chemical properties (Popov-Pergal et al., 2005; Sohda et al., 1982).
Molecular Structure Analysis
The molecular structure of thiazolidine-2,4-dione derivatives is crucial for their biological activity. Studies often involve X-ray crystallography or NMR spectroscopy to determine the conformation and stereochemistry of these compounds. The relationship between structure and activity is a key focus, with modifications aimed at enhancing efficacy or reducing toxicity (Holota et al., 2022).
Chemical Reactions and Properties
Thiazolidine-2,4-diones undergo various chemical reactions, including Knoevenagel condensation and nucleophilic addition, depending on the substituents present on the core structure. These reactions are pivotal for the synthesis of derivatives with potential biological activities. The chemical properties, such as reactivity and stability, are influenced by the nature of the substituents and the core thiazolidine ring (Singh & Devi, 2017).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
A study by Trotsko et al. (2018) reported on the synthesis and antibacterial activity of new acetic acid derivatives containing thiazolidine-2,4-dione, showing general antibacterial activity against Gram-positive bacteria. The study highlights that the presence of electron-withdrawing substituents at the phenyl ring enhances antibacterial activity, suggesting the potential of these compounds in developing new antibacterial agents (Trotsko et al., 2018).
Anticancer Activity
Kumar and Sharma (2022) synthesized derivatives including (Z)-5-(2-fluorobenzylidin)-thiazolidin-2,4-dione, which were characterized and evaluated for their anticancer activity against the MCF-7 human breast cancer cell line. This study underscores the potential of thiazolidine-2,4-dione derivatives as anticancer agents, particularly noting that compounds with strong electron-withdrawing groups exhibited significant activity (Kumar & Sharma, 2022).
Antimicrobial and Antifungal Activity
Stana et al. (2014) synthesized new derivatives of 5-(2,6-dichlorobenzylidene)thiazolidine-2,4-dione and evaluated their antimicrobial activities. Some compounds displayed superior inhibitory activities against Gram-positive bacteria and Candida albicans compared to reference drugs, highlighting their potential as antimicrobial and antifungal agents (Stana et al., 2014).
Cytotoxic Activity and Antitubercular Properties
Samala et al. (2014) investigated the structure-activity relationship and mechanism of action of antitubercular compounds, finding that derivatives of thiazolidine-2,4-dione exhibited promising activity against Mycobacterium tuberculosis. This suggests the potential application of these compounds in treating tuberculosis, further supported by their selective cytotoxicity and interaction with mycobacterial enzymes (Samala et al., 2014).
Corrosion Inhibition
Chaouiki et al. (2022) explored the use of thiazolidinediones as eco-friendly corrosion inhibitors for carbon steel, demonstrating significant enhancement in corrosion resistance. This research indicates the potential application of these compounds in industrial processes requiring corrosion protection (Chaouiki et al., 2022).
Eigenschaften
IUPAC Name |
(5Z)-5-[(2-bromo-4,5-diethoxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrFNO4S/c1-3-27-17-9-14(16(22)11-18(17)28-4-2)10-19-20(25)24(21(26)29-19)12-13-5-7-15(23)8-6-13/h5-11H,3-4,12H2,1-2H3/b19-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJBFGQWEJOYMI-GRSHGNNSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Br)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Br)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrFNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![isopropyl 5-(aminocarbonyl)-2-{[(3,5-dimethyl-1-piperidinyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4617258.png)
![2-{[(phenylthio)acetyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4617273.png)

![8-bromo-2-(3-nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B4617291.png)
![4-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1-methyl-2-phenylpiperazine](/img/structure/B4617294.png)
![N-(3-methoxyphenyl)-2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide](/img/structure/B4617296.png)
![N-{5-[1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}-2-furamide](/img/structure/B4617301.png)


![4-methoxy-N-{[1-(1-piperidinylacetyl)-3-piperidinyl]methyl}benzenesulfonamide](/img/structure/B4617320.png)

![3-(4-chlorobenzyl)-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4617345.png)
![4-[(4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4617352.png)
![1-(3-chlorophenyl)-N-[3-(4-methyl-1-piperazinyl)propyl]methanesulfonamide](/img/structure/B4617362.png)